molecular formula C11H22ClNO2 B2764190 Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2503208-18-0

Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No.: B2764190
CAS No.: 2503208-18-0
M. Wt: 235.75
InChI Key: XXDLOVWWVXVOQI-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which is substituted with an amino group and a methyl ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of acid catalysts.

    Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides a rigid framework that can influence the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate
  • Ethyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate
  • Methyl 1-amino-3-(2,2-dimethylpropyl)cyclopentane-1-carboxylate

Uniqueness

Methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 1-amino-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)5-8-6-11(12,7-8)9(13)14-4;/h8H,5-7,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDLOVWWVXVOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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